molecular formula C14H19NO B7907200 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B7907200
M. Wt: 217.31 g/mol
InChI Key: FTRSFNKWWSZOBE-UHFFFAOYSA-N
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Description

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzazepines, which are characterized by a seven-membered ring fused to a benzene ring. The presence of the tert-butyl group at the 8th position adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a ketone, followed by cyclization using acid catalysts. The reaction is often carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound shares a similar core structure but lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    Benazepril: A related compound used as an angiotensin-converting enzyme inhibitor in the treatment of hypertension.

Uniqueness: The presence of the tert-butyl group in 8-tert-butyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets

Properties

IUPAC Name

8-tert-butyl-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2,3)11-7-6-10-5-4-8-15-13(16)12(10)9-11/h6-7,9H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRSFNKWWSZOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(CCCNC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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